molecular formula C14H14ClNO2 B6281910 3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine CAS No. 1293162-36-3

3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine

Cat. No.: B6281910
CAS No.: 1293162-36-3
M. Wt: 263.72 g/mol
InChI Key: IQVAXDXCVVIBNB-UHFFFAOYSA-N
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Description

3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a chloromethyl group at the third position and a methoxyphenylmethoxy group at the second position. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxypyridine and 4-methoxybenzyl chloride.

    Etherification: The hydroxyl group of 2-hydroxypyridine is etherified with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form 2-[(4-methoxyphenyl)methoxy]pyridine.

    Chloromethylation: The resulting compound is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the third position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperature, pressure, and the use of efficient catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the chloromethyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of reduced pyridine derivatives or alcohols.

Scientific Research Applications

3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chloromethyl group, facilitating its binding to nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells. The methoxyphenyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    3-(chloromethyl)pyridine: Lacks the methoxyphenylmethoxy group, resulting in different reactivity and applications.

    2-[(4-methoxyphenyl)methoxy]pyridine: Lacks the chloromethyl group, affecting its electrophilic properties.

    4-methoxy-3-(chloromethyl)pyridine: Positional isomer with different chemical behavior and applications.

Uniqueness

3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine is unique due to the combination of the chloromethyl and methoxyphenylmethoxy groups, which confer distinct chemical reactivity and biological activities. This dual functionality makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

1293162-36-3

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine

InChI

InChI=1S/C14H14ClNO2/c1-17-13-6-4-11(5-7-13)10-18-14-12(9-15)3-2-8-16-14/h2-8H,9-10H2,1H3

InChI Key

IQVAXDXCVVIBNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC=N2)CCl

Purity

95

Origin of Product

United States

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